molecular formula C11H10O3 B068946 2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde CAS No. 178557-13-6

2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde

Cat. No. B068946
M. Wt: 190.19 g/mol
InChI Key: ZAIUECZNMRBIFU-UHFFFAOYSA-N
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Description

“2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde” is a chemical compound with the molecular formula C11H10O3 . It is a complex organic compound that falls under the category of benzofurans .


Molecular Structure Analysis

The molecular structure of “2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde” consists of a benzofuran core, which is a heterocyclic compound made up of fused benzene and furan rings .

Scientific Research Applications

Biological Activities and Drug Prospects

Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These properties have made benzofuran compounds the focus of chemical and pharmaceutical research worldwide, serving as potential natural drug lead compounds. For example, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity, suggesting their potential as effective therapeutic drugs for hepatitis C disease. Furthermore, benzofuran derivatives have been developed as anticancer agents, highlighting the significant drug prospects of these compounds (Miao et al., 2019).

Synthetic Applications

Benzofuran is a key unit in many bioactive heterocycles, attracting attention due to its broad range of biological activity, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The synthesis of benzofuran derivatives has led to the development of numerous bioactive compounds, finding applications in pharmaceuticals, agriculture, and polymers. Benzofuran compounds have played a vital role as inhibitors against diseases, viruses, fungus, microbes, and enzymes, demonstrating the significant synthetic applications of these compounds (Dawood, 2019).

Antimicrobial Applications

The antimicrobial properties of benzofuran derivatives have been extensively researched, with some compounds, such as psoralen, 8-methoxypsoralen, and angelicin, being used in the treatment of skin diseases like cancer or psoriasis. These findings underscore the privileged structure of benzofuran in drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Safety And Hazards

The safety and hazards associated with “2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde” are not well-documented in the literature. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on “2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities .

properties

IUPAC Name

2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-9-8-2-4-13-10(8)5-7-1-3-14-11(7)9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUECZNMRBIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443026
Record name AG-E-28745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde

CAS RN

178557-13-6
Record name 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178557-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-E-28745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,10-dioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-2-carbaldehyde
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